molecular formula C14H16ClFN4O B028975 D 13223 (Flupirtine Metabolite) CAS No. 95777-69-8

D 13223 (Flupirtine Metabolite)

Cat. No. B028975
CAS RN: 95777-69-8
M. Wt: 310.75 g/mol
InChI Key: SNFKATSAUGOEKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Flupirtine and its metabolites, including D 13223, involves complex chemical processes. Flupirtine undergoes hydrolysis followed by N-acetylation to form D 13223. This process also involves glucuronidation and conjugation with glutathione to form stable mercapturic acid derivatives (Scheuch et al., 2015).

Molecular Structure Analysis

D 13223 is a product of the modification of Flupirtine’s molecular structure. The structure of Flupirtine suggests that redox chemistry may play a role in its metabolism, leading to the formation of D 13223. Studies have shown that Flupirtine undergoes irreversible redox reactions, indicating the involvement of oxidative metabolism in the formation of D 13223 (Methling et al., 2009).

Chemical Reactions and Properties

D 13223's formation involves the hydrolysis of Flupirtine, followed by N-acetylation. This process is facilitated by enzymes like carboxylesterase 2 (CES2) and N-acetyltransferase (NAT) 2. The formation of a reactive metabolite in this process, potentially a quinone diimine, has been hypothesized to contribute to the pharmacological properties of D 13223 (Konishi et al., 2018).

Physical Properties Analysis

The physical properties of D 13223, such as solubility and stability, are crucial in determining its pharmacokinetic profile. Studies have developed methods to quantify Flupirtine and D 13223 in biological samples, indicating the importance of understanding their physical characteristics in clinical settings (Liu et al., 2017).

Chemical Properties Analysis

The chemical properties of D 13223 are closely related to its pharmacokinetic behavior and therapeutic efficacy. The metabolite's interaction with various enzymes and its subsequent transformations are key to understanding its role in pharmacology (Scheuch et al., 2009).

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Simultaneous Determination in Human Plasma : A study developed a sensitive HPLC-tandem mass spectrometry method for the simultaneous determination of flupirtine and D 13223 in human plasma. This method facilitated the evaluation of the pharmacokinetics of both compounds, highlighting their dynamics in the human body (X. Chen et al., 2001).

  • Brain Distribution in Neonatal Rats : Research on neonatal rats investigated the brain delivery and pharmacokinetics of flupirtine and D 13223. This study provided insights into how flupirtine and its metabolite distribute across different tissues, including the brain, potentially informing its dosing and therapeutic use (Madhoosudan Patil et al., 2018).

  • Metabolic Activation and Analgesic Effect : An investigation explored the metabolic activation of flupirtine and the formation of D 13223 in relation to genetic polymorphisms in enzymes responsible for its metabolism. This study contributes to understanding individual variability in response to flupirtine treatment (W. Siegmund et al., 2015).

Therapeutic Potential

  • Neuroprotective Properties : Flupirtine has been identified for its neuroprotective properties due to its selective neuronal potassium channel opening and NMDA receptor antagonist properties. D 13223, as an active metabolite, may also contribute to these effects, suggesting potential applications in neurological conditions (N. Yadav et al., 2019).

  • Inhibition of Delayed Rectifier K+ Currents : A study on motor neuron-like cells showed that flupirtine, and potentially D 13223, can inhibit delayed rectifier K+ currents. This action could be relevant to its analgesic and possibly muscle relaxant properties, indicating a broad spectrum of potential therapeutic applications (Sheng-Nan Wu et al., 2012).

properties

IUPAC Name

N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFKATSAUGOEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241959
Record name D 13223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D 13223 (Flupirtine Metabolite)

CAS RN

95777-69-8
Record name D 13223
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095777698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D 13223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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